3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Anticancer Enzyme Inhibition

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a privileged 3,5-diaryl-1,2,4-oxadiazole scaffold. The para-bromine enables efficient Suzuki-Miyaura cross-coupling for parallel library synthesis—faster than de novo analog preparation. Its Ag(I) complex improves ALDH2 inhibitory potency 2.5-fold (IC50 35.61 µM), validating its role in metallodrug design for anticancer research. Fills a critical gap in halogen SAR series for IL-8 chemokine receptor antagonist optimization (distinct from 4-Cl, 4-F analogs). XLogP3 of 4.2 offers balanced lipophilicity for cellular permeability and ADME profiling. Procure 97% purity.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 65004-19-5
Cat. No. B1276397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
CAS65004-19-5
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
InChIKeyGLBNCUMZRRDBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5) for Research and Procurement


3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5) is a 3,5-diaryl-1,2,4-oxadiazole featuring a 4-bromophenyl group at the 3-position and a phenyl group at the 5-position. It has a molecular formula of C14H9BrN2O and a molecular weight of 301.14 g/mol [1]. The compound exhibits moderate lipophilicity with a computed XLogP3-AA value of 4.2 [1]. It is commercially available as a research chemical with purities typically ranging from 95% to 97% .

Why Generic Substitution of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Fails: Critical Differentiators in the 1,2,4-Oxadiazole Class


Within the 3,5-diaryl-1,2,4-oxadiazole class, subtle structural variations profoundly impact biological activity, synthetic utility, and physicochemical properties [1]. The presence and position of the bromine atom are critical determinants of both reactivity and target engagement. Unlike its chloro, fluoro, methyl, or methoxy analogs, the 4-bromophenyl moiety in 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole confers unique capabilities for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage diversification , distinct halogen bonding potential, and altered electronic effects that modulate potency in biochemical assays [2]. These differences preclude simple interchange with other 3-substituted or 5-substituted 1,2,4-oxadiazoles.

Quantitative Evidence Guide: Direct Comparator Data for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5)


ALDH2 Inhibitory Activity of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Versus Ag(I) Complex

The free ligand 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole (referred to as ligand 3 in the study) exhibits moderate ALDH2 inhibitory activity with an IC50 of 88 µM. In a direct head-to-head comparison within the same study, its corresponding Ag(I) complex (Complex 6) demonstrated a 2.5-fold improvement in potency, with an IC50 of 35.61 µM [1]. This data underscores the ligand's baseline activity and its potential for enhancement via metal coordination.

Medicinal Chemistry Anticancer Enzyme Inhibition

Synthetic Versatility via Suzuki Coupling: A Unique Advantage of the 4-Bromophenyl Moiety

The 4-bromophenyl substituent at the 3-position of this 1,2,4-oxadiazole serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This enables the efficient introduction of diverse aryl, heteroaryl, or alkenyl groups at the para-position, facilitating late-stage diversification for SAR exploration or materials science applications. In contrast, non-halogenated analogs (e.g., 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole ) lack this direct synthetic entry point and require de novo synthesis for each derivative.

Synthetic Chemistry Cross-Coupling Library Synthesis

Comparative Lipophilicity (XLogP3) Among 3,5-Diaryl-1,2,4-Oxadiazole Analogs

The computed lipophilicity (XLogP3-AA) of 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole is 4.2 [1]. This value is intermediate within its analog series, providing a distinct balance of hydrophobicity compared to the 4-chloro analog (predicted LogP ≈ 4.37) and the 4-fluoro analog (predicted LogP ≈ 3.84) [2]. The bromine atom contributes to increased polarizability and halogen bonding potential relative to methyl or hydrogen substituents, which can translate to differential membrane permeability and target binding.

Physicochemical Properties Drug Design ADME

Comparative IL-8 Receptor Antagonist Activity of 1,2,4-Oxadiazole Analogs

In a series of 3,5-diaryl-1,2,4-oxadiazoles evaluated as interleukin-8 (IL-8) receptor antagonists, the 4-chlorophenyl analog exhibited an IC50 of 25,000 nM, while the 4-fluorophenyl analog showed an IC50 of 10,500 nM [1]. Although direct data for the 4-bromophenyl analog were not reported in this specific assay, the SAR trend indicates that halogen substitution at the 4-position of the 3-aryl ring modulates potency, with bromine representing a distinct electronic and steric environment. This class-level SAR suggests that the 4-bromophenyl derivative would exhibit potency different from its chloro and fluoro counterparts.

Inflammation GPCR Chemokine Antagonism

Commercial Purity and Availability Profile Compared to Analogs

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is consistently available from multiple reputable vendors with high purity specifications. AKSci offers the compound at a minimum purity of 95% , while abcr GmbH provides a 97% purity grade , and MolCore supplies a grade with NLT 98% purity . In comparison, the 3-(4-methylphenyl) analog is also available at 97% purity from Thermo Fisher Scientific , and the 3-(4-nitrophenyl) analog is typically offered at 95% . The bromo derivative benefits from a robust supply chain with multiple purity tiers, offering flexibility for different research budgets and quality requirements.

Procurement Quality Control Vendor Comparison

Optimal Research and Procurement Scenarios for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5)


Metallodrug Development: Exploring Ag(I) Complexation for Enhanced ALDH2 Inhibition

Based on the direct head-to-head comparison showing that the Ag(I) complex of this ligand improves ALDH2 inhibitory potency by 2.5-fold (IC50 88 µM → 35.61 µM) [1], this compound is a validated scaffold for metallodrug design. Researchers investigating metal-based anticancer agents can utilize this oxadiazole as a privileged ligand for coordination chemistry studies aimed at improving target affinity.

Medicinal Chemistry SAR Campaigns: Halogen-Dependent Modulation of IL-8 Receptor Antagonism

Class-level SAR data indicate that 4-halogen substitution on the 3-aryl ring of 1,2,4-oxadiazoles modulates IL-8 receptor antagonism (e.g., 4-Cl IC50 = 25,000 nM; 4-F IC50 = 10,500 nM) [2]. The 4-bromo analog fills a critical gap in this SAR series, providing a unique combination of size, polarizability, and halogen bonding potential. Procuring this compound is essential for completing a comprehensive halogen scan to optimize chemokine receptor antagonists.

Combinatorial Chemistry and Library Synthesis: Late-Stage Diversification via Suzuki Coupling

The presence of a reactive C-Br bond at the para-position of the 3-aryl ring provides a strategic advantage for parallel synthesis . This compound serves as a universal core for generating diverse libraries of 1,2,4-oxadiazoles through Suzuki-Miyaura cross-coupling. This approach is more efficient than synthesizing each analog de novo, reducing both time and cost in hit-to-lead programs.

Early-Stage Drug Discovery: Optimizing Lipophilicity for ADME Properties

With a computed XLogP3 of 4.2 [3], this compound occupies a specific region of lipophilicity space that is distinct from its 4-chloro (LogP 4.37) and 4-fluoro (LogP 3.84) analogs [2]. This property is critical for balancing aqueous solubility and membrane permeability. Researchers can strategically select this bromo analog to explore the impact of moderate lipophilicity on cellular uptake, plasma protein binding, and metabolic stability in early ADME assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.